4-bromo-N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide
Overview
Description
Compounds like “4-bromo-N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide” belong to a class of organic compounds known as quinolines, which are heterocyclic aromatic compounds with a two-ring structure . They are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like bromination, which introduces a bromine atom into the molecule . Another common method is the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and bromine atoms. The exact structure would depend on the specific positions of these atoms within the molecule .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in catalytic protodeboronation, a reaction that involves the removal of a boron group from the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, its boiling point, density, and pKa (a measure of acidity) can be predicted based on its molecular structure .Mechanism of Action
Target of Action
Mode of Action
It’s worth noting that compounds with similar structures often work through a process called suzuki–miyaura (sm) cross-coupling . This process involves the formation of carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups .
Biochemical Pathways
The suzuki–miyaura cross-coupling process, which is common in similar compounds, involves the transmetalation of nucleophilic organic groups from boron to palladium . This process can potentially affect various biochemical pathways.
Result of Action
Similar compounds have been found to inhibit certain types of receptors, potentially leading to changes in cellular signaling .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling process, common in similar compounds, is known for its mild and functional group tolerant reaction conditions .
Future Directions
Properties
IUPAC Name |
4-bromo-N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2N2O2/c23-15-8-6-14(7-9-15)21(27)26-20-19(13-4-2-1-3-5-13)17-12-16(24)10-11-18(17)25-22(20)28/h1-12H,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKEKSBINOEDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.